

VUF10460: A Comparative Analysis of its Cross-reactivity with Histamine Receptors

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Compound of Interest

Compound Name: VUF10460

Cat. No.: B1663847

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This guide provides an objective comparison of the binding affinity of **VUF10460** across various histamine receptor subtypes, supported by available experimental data. **VUF10460** is widely recognized as a potent and selective agonist for the histamine H4 receptor (H4R), a key target in the research of inflammatory and immune responses. Understanding its cross-reactivity with other histamine receptors—H1, H2, and H3—is crucial for accurate experimental design and potential therapeutic development.

Comparative Binding Affinity of VUF10460

VUF10460 exhibits a high affinity for the histamine H4 receptor. Its binding affinity has been quantified in both human and rat species. Notably, its affinity for the histamine H3 receptor is significantly lower, demonstrating its selectivity.

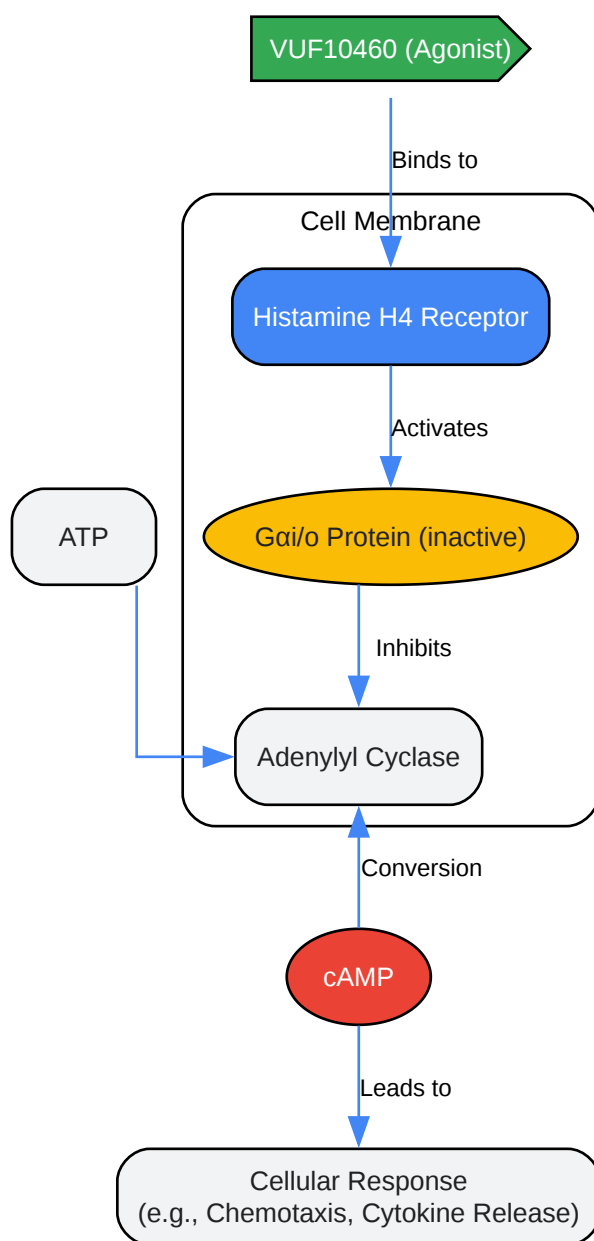
Receptor Subtype	Species	Parameter	Value	Selectivity (fold) vs. hH4R
H4R	Human	Ki	5.01 nM[1][2]	1
H4R	Rat	Ki	14.13 nM[1][2]	N/A
pKi	7.46[3]			
H3R	Rat	Ki	1,778.28 nM[1][2]	~355
pKi	5.75[3]			
H1R	N/A	Ki	No data available	N/A
H2R	N/A	Ki	No data available	N/A

Data compiled from multiple sources.[1][2][3] Note: A higher Ki value indicates lower binding affinity.

The data clearly indicates that **VUF10460** is a high-affinity ligand for the human H4 receptor. It displays a noteworthy selectivity for the rat H4 receptor over the rat H3 receptor, with an approximately 50-fold greater affinity for H4R in this species.[3] While one source suggests that **VUF10460** may also block H1 and H2 receptors, quantitative binding data to support this claim is not available in the reviewed literature.[1] Extensive searches for binding affinity (Ki) or functional activity (EC50/IC50) of **VUF10460** at H1 and H2 receptors did not yield specific quantitative results. This suggests a high degree of selectivity of **VUF10460** for the H4 receptor, a characteristic often observed with other H4R ligands.

Signaling and Experimental Workflow

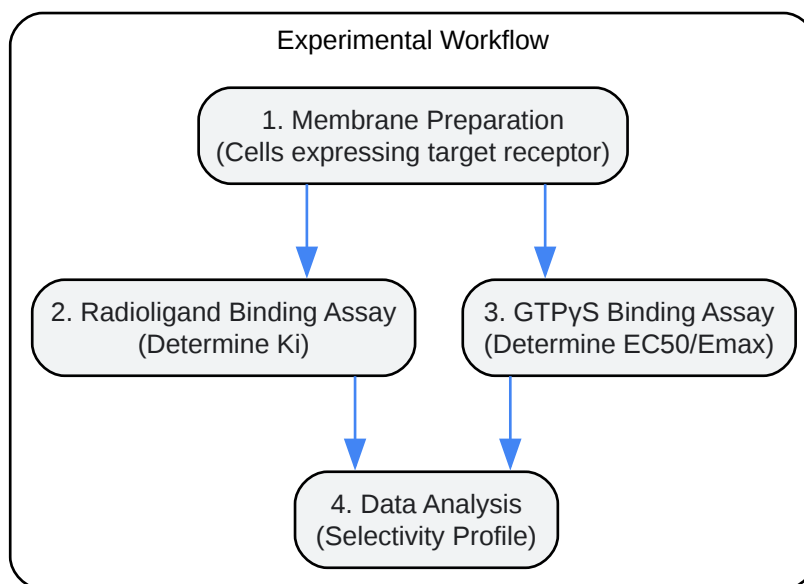
The histamine receptors (H1, H2, H3, and H4) are all G protein-coupled receptors (GPCRs) that mediate diverse physiological and pathological processes.[4] Upon agonist binding, they activate distinct intracellular signaling cascades. The H4 receptor, the primary target of **VUF10460**, is known to couple to Gai/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.



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Histamine H4 Receptor Signaling Pathway

The experimental workflow to determine the binding affinity and functional activity of a compound like **VUF10460** at histamine receptors typically involves radioligand binding assays and functional assays such as GTPyS binding.



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